5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a chlorine atom, and an indole moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can vary widely and could potentially include a variety of cellular responses.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have a variety of potential effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling of the Indole and Thiophene Rings: The final step involves coupling the indole and thiophene rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carbonyl group.
Reduction: Reduction reactions can target the carbonyl group formed from oxidation, converting it back to the hydroxyethyl group.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways involving indole and thiophene derivatives.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiophene-2-carboxamide: A simpler analog lacking the indole moiety.
5-chloro-2-methylthiophene: A related compound with a methyl group instead of the hydroxyethyl group.
Uniqueness
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of the indole and thiophene rings, which imparts distinct electronic and steric properties. This combination can lead to unique biological activities and applications not seen in simpler analogs.
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-19-7-6-10-8-11(2-3-12(10)19)13(20)9-18-16(21)14-4-5-15(17)22-14/h2-8,13,20H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBQUOXEKSTHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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